3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
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Overview
Description
3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Thiazole Group: The thiazole group can be introduced via a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group is often attached through a Friedel-Crafts acylation reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
- 3-(2-bromophenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
- 3-(2-methylphenyl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propanamide
Uniqueness
3-(2-Fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability compared to its analogs with different substituents.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-14-4-2-1-3-12(14)5-6-15(21)19-13-7-9-20(11-13)16-18-8-10-22-16/h1-4,8,10,13H,5-7,9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGENDPYDEUOLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=CC=C2F)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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